DL-Leucine-4-antipyrineamide CAS 62951-84-2 chemical structure and molecular weight
DL-Leucine-4-antipyrineamide CAS 62951-84-2 chemical structure and molecular weight
This technical guide provides a comprehensive overview of DL-Leucine-4-antipyrineamide, a compound synthesized from the essential amino acid DL-Leucine and the pharmacologically significant molecule 4-aminoantipyrine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, molecular properties, and a scientifically grounded perspective on its potential applications.
Core Molecular Structure and Properties
DL-Leucine-4-antipyrineamide is a synthetic amide resulting from the condensation of DL-Leucine and 4-aminoantipyrine. The amide bond is formed between the carboxylic acid group of the amino acid and the primary amine at the C-4 position of the antipyrine ring.
Chemical Structure Determination
The structure is logically deduced from its constituent parts:
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DL-Leucine : A racemic mixture of the D- and L-enantiomers of leucine, an essential alpha-amino acid with an isobutyl side chain.[1] Its molecular formula is C₆H₁₃NO₂.[1][2][3][4]
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4-Aminoantipyrine (Ampyrone) : A metabolite of the non-steroidal anti-inflammatory drug (NSAID) aminopyrine.[5] It features a pyrazolone ring system and is chemically known as 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one.[5] Its molecular formula is C₁₁H₁₃N₃O.[5][6][7]
The formation of the amide linkage eliminates a molecule of water, leading to the final structure of DL-Leucine-4-antipyrineamide.
Caption: Formation of DL-Leucine-4-antipyrineamide from its precursors.
Physicochemical Properties
A summary of the calculated molecular properties is presented below. These values are derived from the chemical formulas of the constituent molecules.
| Property | DL-Leucine | 4-Aminoantipyrine | DL-Leucine-4-antipyrineamide (Calculated) |
| CAS Number | 328-39-2[1][3] | 83-07-8[5][6][7] | 62951-84-2 |
| Molecular Formula | C₆H₁₃NO₂[1][2][3] | C₁₁H₁₃N₃O[5][6][7] | C₁₇H₂₄N₄O₂ |
| Molecular Weight | 131.17 g/mol [1][3][4] | 203.24 g/mol [5][6][7] | 316.40 g/mol |
| Functional Groups | Amine, Carboxylic Acid | Amine, Amide, Ketone | Amide (x2), Ketone |
Synthesis and Methodologies
The synthesis of DL-Leucine-4-antipyrineamide is a standard peptide coupling reaction. The primary challenge lies in the efficient synthesis of the precursor, 4-aminoantipyrine, and the subsequent amide bond formation.
Synthesis of 4-Aminoantipyrine
A common industrial synthesis route involves the nitrosation of antipyrine followed by reduction.
Caption: Simplified workflow for the synthesis of 4-aminoantipyrine.
Experimental Protocol (Conceptual):
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Nitrosation: Antipyrine is dissolved in an acidic medium (e.g., sulfuric acid). A solution of sodium nitrite is added under controlled temperature (e.g., 45-50°C) to form the nitroso derivative.[8]
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Reduction: The resulting nitroso antipyrine is then reduced to 4-aminoantipyrine using a suitable reducing agent, such as ammonium hydrogen sulfite.[8]
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Purification: The product is then neutralized, purified through extraction and crystallization to yield 4-aminoantipyrine.
Amide Coupling to form DL-Leucine-4-antipyrineamide
The final step involves forming an amide bond. This requires activating the carboxylic acid of DL-Leucine to make it more reactive towards the amine of 4-aminoantipyrine.
Experimental Protocol (Conceptual):
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Carboxyl Activation: DL-Leucine's carboxylic acid group is activated. This can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or by converting it to an acyl chloride using thionyl chloride (SOCl₂).
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Coupling Reaction: The activated DL-Leucine is then reacted with 4-aminoantipyrine in an appropriate aprotic solvent. A non-nucleophilic base may be added to scavenge the acid byproduct (e.g., HCl if using an acyl chloride).
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Workup and Purification: The reaction mixture is worked up to remove byproducts (e.g., dicyclohexylurea if using DCC) and unreacted starting materials. The final product, DL-Leucine-4-antipyrineamide, is purified, typically by recrystallization or column chromatography.
Scientific Discussion and Potential Applications
While specific research on DL-Leucine-4-antipyrineamide is limited, its pharmacological potential can be inferred from the known biological activities of its parent molecules.
The Antipyrine Moiety: A Legacy of Analgesic and Anti-inflammatory Action
Antipyrine and its derivatives, like aminopyrine, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[5] They function primarily as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—mediators of pain and inflammation. Early research on the L-enantiomer form, L-leucine-4-antipyrineamide, demonstrated that it retains the biological effects of aminopyrine.[6] This strongly suggests that the DL-form would exhibit similar analgesic and anti-inflammatory properties. A key finding from this early study was that the compound did not induce agranulocytosis, a serious side effect associated with aminopyrine, in rat models.[6]
The Role of the DL-Leucine Moiety
The inclusion of the amino acid leucine may serve several purposes:
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Modulation of Physicochemical Properties: The isobutyl side chain of leucine increases the lipophilicity of the molecule compared to 4-aminoantipyrine alone. This could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving bioavailability or modifying its duration of action.
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Chirality and Biological Activity: The use of a racemic (DL) mixture is significant. While L-leucine is an essential amino acid used in protein synthesis, D-amino acids like D-leucine are also biologically active.[9][10] For instance, D-leucine has been shown to possess potent anti-seizure effects, distinct from its L-enantiomer.[9] The presence of both enantiomers in DL-Leucine-4-antipyrineamide could result in a complex pharmacological profile, where each stereoisomer contributes differently to the overall therapeutic effect or side-effect profile.
Projected Therapeutic Potential
Based on the synthesis of these two components, DL-Leucine-4-antipyrineamide is a promising candidate for development as:
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A Novel NSAID: It could offer a similar or enhanced analgesic and anti-inflammatory profile to existing pyrazolone drugs but with a potentially improved safety profile, particularly concerning hematological side effects.
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A Compound with CNS Activity: Given the independent neurological effects of D-leucine, the compound warrants investigation for central nervous system applications beyond simple analgesia.
Conclusion
DL-Leucine-4-antipyrineamide is a rationally designed molecule that combines the established anti-inflammatory and analgesic properties of the antipyrine core with the biocompatibility and potential for modulated activity offered by the DL-leucine moiety. Its calculated molecular formula of C₁₇H₂₄N₄O₂ and molecular weight of 316.40 g/mol provide the foundational data for further research. Future investigations should focus on stereospecific synthesis to isolate the D- and L-forms, allowing for a detailed evaluation of their individual pharmacological and toxicological profiles. This will be crucial to fully elucidate the structure-activity relationship and unlock the full therapeutic potential of this intriguing compound.
References
- Gieldanowski, J., & Patkowski, J. (1975). Effect of prolonged administration of L-leucine-4-anti-pyrineamide dihydrochloride on certain organs and blood formation system in rat. Polish Medical Science and History Bulletin, 15(1), 29–32.
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PubChem. (n.d.). 4-Aminoantipyrine. National Center for Biotechnology Information. Retrieved from [Link]
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- Google Patents. (n.d.). CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method....
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NIST. (n.d.). D-Leucine. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). D-Leucine. National Center for Biotechnology Information. Retrieved from [Link]
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MP Biomedicals. (n.d.). 4-Aminoantipyrine. Retrieved from [Link]
- Hartman, A. L., et al. (2014). Potent anti-seizure effects of D-leucine. Neurobiology of Disease, 62, 143-152.
- Chen, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9475.
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ResearchGate. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]
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